
Titanium allylacetoacetatetraisopropoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium allylacetoacetatetraisopropoxide, also known as Ti(O-allyl-AA-iPr)4, is an organometallic compound containing titanium and allylacetoacetatetraisopropoxide. This compound is used in a variety of scientific research applications, including organic synthesis, catalysis, and the production of nanoparticles.
Wissenschaftliche Forschungsanwendungen
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 has a variety of scientific research applications, including organic synthesis, catalysis, and the production of nanoparticles. It can be used as a catalyst in the synthesis of organic compounds, such as alcohols and amines. It can also be used as a catalyst in the synthesis of metal nanoparticles, such as gold nanoparticles. Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 can also be used in the synthesis of polymers, such as poly(methyl methacrylate) (PMMA).
Wirkmechanismus
The mechanism of action of Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 is not fully understood. It is believed that the titanium atom acts as a Lewis acid, while the allylacetoacetatetraisopropoxide group acts as a Lewis base. This creates a coordination complex between the titanium atom and the allylacetoacetatetraisopropoxide group, which facilitates the formation of organic compounds.
Biochemical and Physiological Effects
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, and is not known to be toxic to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 in lab experiments is its high reactivity. It is a highly efficient catalyst, and can be used to synthesize a variety of organic compounds in a relatively short amount of time. The main limitation of using Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 is its cost. It is a relatively expensive compound, and may not be suitable for all experiments.
Zukünftige Richtungen
Of research involving Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 include its use as a catalyst in the synthesis of other organic compounds, its use in the synthesis of metal nanoparticles, its use in the synthesis of polymers, and its use in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 may be beneficial, as this could lead to the development of more efficient catalysts. Finally, further studies into the safety and toxicity of Titanium allylacetoacetatetraisopropoxidetanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 may be useful, as this could lead to the development of safer and more cost-effective compounds.
Synthesemethoden
Titanium allylacetoacetatetraisopropoxide(O-allyl-AA-iPr)4 can be synthesized by the reaction of titanium tetrachloride (Titanium allylacetoacetatetraisopropoxideCl4) and allylacetoacetatetraisopropoxide (AA-iPr) in the presence of a base such as potassium tert-butoxide (tBuOK). The reaction is carried out in a solvent such as toluene, and the product is isolated by precipitation with ether. The yield of the reaction is typically around 80-90%.
Eigenschaften
IUPAC Name |
propan-2-ol;prop-2-enyl (Z)-3-hydroxybut-2-enoate;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.4C3H8O.Ti/c1-3-4-10-7(9)5-6(2)8;4*1-3(2)4;/h3,5,8H,1,4H2,2H3;4*3-4H,1-2H3;/b6-5-;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZDGXNRMQVFD-DWIHEUEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(=CC(=O)OCC=C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.C/C(=C/C(=O)OCC=C)/O.[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium allylacetoacetatetraisopropoxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
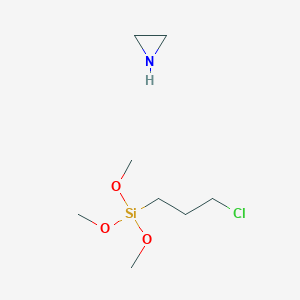
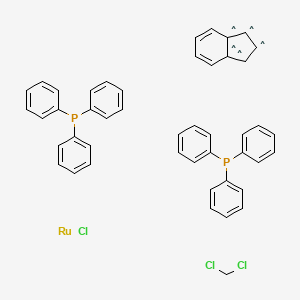
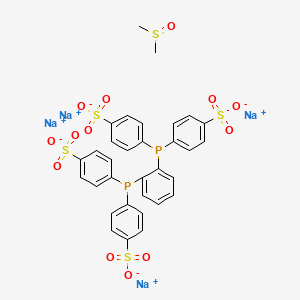
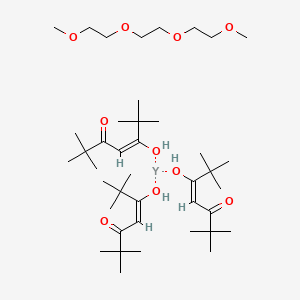
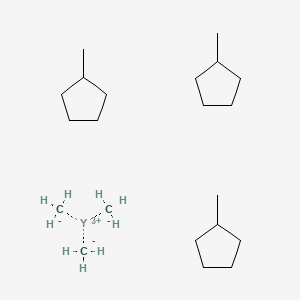
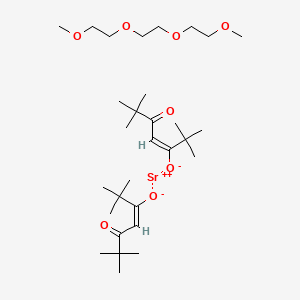
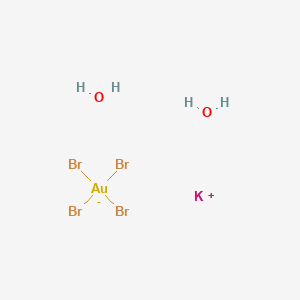

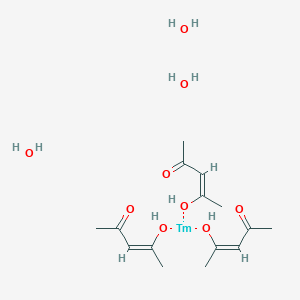
![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)
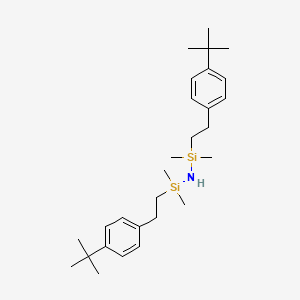

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)